molecular formula C16H14F6N2O3 B2984341 {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate CAS No. 955966-45-7

{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate

Cat. No.: B2984341
CAS No.: 955966-45-7
M. Wt: 396.289
InChI Key: JMAHTVTXAYNCGY-UHFFFAOYSA-N
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Description

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate is a pyrazole-based compound characterized by a trifluoromethyl (-CF₃) group at position 3, a 3-(trifluoromethyl)phenoxy substituent at position 5, and a propionate ester at the 4-methyl position. The trifluoromethyl groups and aromatic phenoxy moiety contribute to its lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O3/c1-3-12(25)26-8-11-13(16(20,21)22)23-24(2)14(11)27-10-6-4-5-9(7-10)15(17,18)19/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAHTVTXAYNCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Cl) in the presence of catalysts.

    Attachment of the Phenoxy Group: The phenoxy group is typically introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole derivative with propionic acid or its derivatives under acidic conditions to form the propionate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and lipophilicity of the resulting compounds, making them valuable in various chemical reactions and processes.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets in ways that can modulate biological pathways, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to act as an enzyme inhibitor or receptor modulator. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity by increasing hydrophobic interactions and electronic effects. The phenoxy group can further modulate the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole Derivatives with Trifluoromethyl Groups

(1-Methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)methanol Structure: Differs by having a hydroxymethyl group instead of a propionate ester.

Pyroxasulfone (KIH-485)

  • Structure : Contains a sulfonyl-isoxazole group instead of the propionate ester:
    3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethylisoxazole.
  • Application : A commercial herbicide with residual soil activity. The sulfonyl group enhances binding to acetolactate synthase (ALS), a target enzyme in weeds, demonstrating how substituent chemistry dictates agricultural utility .

{1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 2,6-Difluorobenzoate Structure: Features a 2,6-difluorobenzoate ester instead of propionate. Properties: Molecular weight = 488.41 g/mol.

1,3,4-Oxadiazole Hybrids

Compounds such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (melting point: 113–114°C) and derivatives with allylthio or chlorothiazolyl groups () exhibit varied antibacterial activities. Key findings include:

  • EC₅₀ Trends : Substitution at the pyrazole 5-position with -CF₃ (vs. 3-position) improves anti-Xanthomonas activity (e.g., compound 7c, EC₅₀ = 11.22 µg/mL vs. 8a, EC₅₀ > 50 µg/mL) .
  • Lipophilicity : Longer alkyl linkers (n = 8–12) enhance bactericidal potency, suggesting the propionate ester in the target compound may balance solubility and membrane penetration .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₁₇F₆NO₃ 445.34 Not reported Propionate ester, 3-/5-CF₃, phenoxy
{1-Methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl}methanol C₁₄H₁₁F₆N₂O₂ 362.25 Not reported Hydroxymethyl
Pyroxasulfone C₁₂H₁₄F₅N₃O₄S 391.32 White crystalline Sulfonyl-isoxazole, difluoromethoxy
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-1H-pyrazol-4-yl)-1,3,4-oxadiazole C₁₄H₁₁BrF₃N₃OS 398.22 113–114 4-Bromobenzylthio

Biological Activity

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and phenoxy groups, exhibits properties that may be beneficial in various therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 318959-27-2
  • Molecular Formula : C_{20}H_{13}F_6N_3O_2
  • Molecular Weight : 441.33 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing mainly on its pharmacological effects. Below are key findings from recent research:

Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines, suggesting that this compound may also possess this capability .

Anticancer Potential

The compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of NF-kB signaling .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of related compounds, which can provide insights into the potential effects of this compound.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Pyrazole AAnti-inflammatoryInhibition of cytokine production
Pyrazole BAnticancerInduction of apoptosis
Pyrazole CAntioxidantScavenging free radicals

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent modification with trifluoromethyl and phenoxy groups. Methods for synthesizing related compounds have been documented, showing high selectivity and yield .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via multi-step processes involving condensation of pyrazole intermediates with trifluoromethylphenol derivatives. For example, similar pyrazole derivatives were synthesized using 1,5-diarylpyrazole cores through sequential alkylation and esterification steps . To optimize yields:

  • Use anhydrous conditions and catalytic bases (e.g., K₂CO₃) for alkylation steps .
  • Recrystallize intermediates from methanol or ethanol to improve purity .
  • Monitor reaction progress via TLC or HPLC to identify incomplete steps .

Q. How can spectroscopic techniques (e.g., NMR, XRD) confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectra to confirm the presence of trifluoromethyl groups and phenoxy linkages. For example, 19F^{19}\text{F} signals near -60 ppm are typical for -CF₃ substituents .
  • XRD : Use single-crystal X-ray diffraction (e.g., ORTEP-3 software ) to resolve dihedral angles between aromatic rings and pyrazole cores, as seen in structurally similar compounds (e.g., dihedral angles of 16.8–51.7° in pyrazole derivatives ).

Advanced Research Questions

Q. How do substituent positions (e.g., trifluoromethyl groups) influence the compound’s bioactivity?

  • Structure–Activity Relationship (SAR) Insights :

  • Positional Effects : Moving the -CF₃ group from the 5- to 3-position on the pyrazole ring reduced anti-bacterial activity (EC₅₀ increased from 11.22 µg/mL to >50 µg/mL in analogs) .
  • Lipophilicity : Higher lipophilicity (e.g., longer alkyl linkers) improved activity against bacterial strains like Xanthomonas oryzae (EC₅₀ decreased from >50 µg/mL to 8.72 µg/mL) .
  • Experimental Validation : Synthesize analogs with varying substituents and test bioactivity using standardized assays (e.g., MIC for antimicrobial activity) .

Q. How can contradictory data on compound efficacy (e.g., varying EC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay Standardization : Ensure consistent experimental conditions (e.g., bacterial strain, incubation time) .
  • Purity Verification : Use HPLC (>98% purity) to rule out impurities affecting results .
  • Statistical Analysis : Apply ANOVA or dose-response curve modeling to quantify variability .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular Docking : Use software like AutoDock to simulate interactions with carbonic anhydrase or prostaglandin synthase (identified as potential targets in homologs ).
  • QSAR Modeling : Corrogate substituent electronic properties (e.g., Hammett constants) with bioactivity data to design optimized analogs .

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